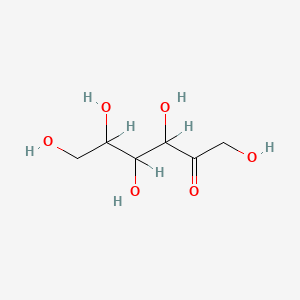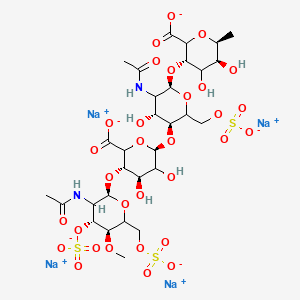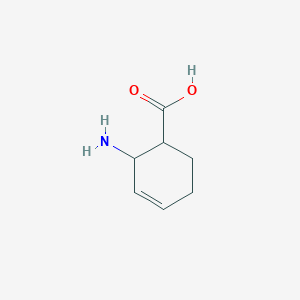
Glaucin B
Vue d'ensemble
Description
Applications De Recherche Scientifique
Biomedicine
Glaucin B: has potential applications in biomedicine , particularly in the development of bioinspired polymers. These polymers can enhance mechanical properties, mimic extracellular matrices, and incorporate hydrophobic particles for self-healing abilities. They are also explored for their applications in antibacterial properties, optical and sensing applications, cancer therapy, and wound healing .
Biotechnology
In biotechnology , Glaucin B could be involved in the advancement of bioluminescence applications. Bioluminescence, the natural phenomenon of light production by living organisms, is used in gene assays, detection of protein-protein interactions, high-throughput screening in drug discovery, hygiene control, pollution analysis in ecosystems, and in vivo imaging in small mammals .
Pharmacology
Glaucin B: may have applications in pharmacology due to its structural similarity to other glaucine compounds known for their bronchodilator, neuroleptic, and anti-inflammatory effects. These compounds act as PDE4 inhibitors and calcium channel blockers and are used medically as antitussives in some countries .
Neuroscience
In neuroscience , the potential applications of Glaucin B could be linked to its effects on neural cells. Similar compounds have been shown to bind to receptors and channels that influence neural activity, which could be relevant for the development of new neurological drugs or treatments .
Biochemistry
Glaucin B: ’s role in biochemistry could be significant due to its interaction with other biochemical compounds. Its isolation from the root bark of Evodia glauca and its uncommon 5β-H configuration suggest that it may have unique biochemical properties worthy of further study .
Molecular Biology
In molecular biology , Glaucin B could be utilized in the study of proteolytic enzymes, which are essential for various biological processes. Proteolytic enzymes are used in numerous research applications, including peptide synthesis, digestion of proteins during nucleic acid purification, and proteomics .
Environmental Science
The applications of Glaucin B in environmental science could be explored in the context of nanomaterials and their role in environmental remediation. Nanomaterials are used for pollution control, clean energy production, and sonochemical decolorization of dyes, which could be areas where Glaucin B or its derivatives might have an impact .
Analytical Chemistry
Finally, in analytical chemistry , Glaucin B could be part of the development of new analytical methods or sensors. Analytical chemistry plays a crucial role in the advancement of various scientific fields, and compounds like Glaucin B could contribute to this progress .
Safety and Hazards
The safety data sheet for Glaucin B suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Mécanisme D'action
Target of Action
Glaucin B, a bitter limonoid, is primarily known to target L-type Ca2+ channels . These channels play a crucial role in the contraction of smooth muscles, such as those found in the human bronchus .
Mode of Action
Glaucin B binds to the benzothiazepine site on L-type Ca2+ channels . This binding action blocks the calcium ion channels in smooth muscle like the human bronchus .
Biochemical Pathways
The primary biochemical pathway affected by Glaucin B involves the regulation of calcium ion flow in smooth muscle cells . By blocking the L-type Ca2+ channels, Glaucin B inhibits the influx of calcium ions, which are vital for muscular contraction . This results in the relaxation of the smooth muscle.
Result of Action
The primary result of Glaucin B’s action is the relaxation of smooth muscle, particularly in the human bronchus . By blocking the influx of calcium ions, Glaucin B reduces the ability of the muscle to contract . This can have potential therapeutic implications, particularly in conditions that involve the contraction of smooth muscle.
Propriétés
IUPAC Name |
[(1R,2R,7S,10R,11S,13R,14R,16S,19S,20S)-19-(furan-3-yl)-9,9,13,20-tetramethyl-5,12,17-trioxo-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosan-11-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O10/c1-13(29)35-18-19-24(2,3)37-16-10-17(30)34-12-27(16,19)15-6-8-25(4)21(14-7-9-33-11-14)36-23(32)22-28(25,38-22)26(15,5)20(18)31/h7,9,11,15-16,18-19,21-22H,6,8,10,12H2,1-5H3/t15-,16-,18-,19+,21-,22+,25-,26-,27-,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOHGVDNDQTZGL-MDOWBRFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2C(OC3C2(COC(=O)C3)C4CCC5(C(OC(=O)C6C5(C4(C1=O)C)O6)C7=COC=C7)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]2[C@@]3(COC(=O)C[C@@H]3OC2(C)C)[C@H]4CC[C@]5([C@@H](OC(=O)[C@@H]6[C@@]5([C@@]4(C1=O)C)O6)C7=COC=C7)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glaucin B | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Glaucin B and where was it discovered?
A1: Glaucin B is a novel bitter limonoid found in Evodia glauca []. Evodia glauca is a plant species known to contain various bioactive compounds.
Q2: Can you tell me more about the chemical structure of Glaucin B?
A2: While the provided abstract does not contain specific details about the structure, molecular formula, or weight of Glaucin B, the full publication would likely provide this information. Techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to elucidate the structure of newly discovered natural products like Glaucin B [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






silane](/img/structure/B1180706.png)
